

(Z)-hept-4-en-1-ol structural formula and CAS number

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Compound of Interest

Compound Name: cis-4-Hepten-1-ol

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An In-depth Technical Guide to (Z)-hept-4-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Z)-hept-4-en-1-ol, a valuable unsaturated alcohol for various research and development applications. The document details its chemical identity, physicochemical properties, and its potential as a synthetic intermediate in the pharmaceutical and life sciences sectors.

Chemical Identity and Structural Formula

(Z)-hept-4-en-1-ol is an organic compound classified as an unsaturated fatty alcohol. The "(Z)" designation indicates that the alkyl groups on the double bond are on the same side, also known as the cis isomer.

IUPAC Name: (Z)-hept-4-en-1-ol

• CAS Number: 6191-71-5

Molecular Formula: C7H14O

Structural Formula:

Physicochemical and Spectroscopic Data



A summary of the key physicochemical and spectroscopic properties of (Z)-hept-4-en-1-ol is presented below. This data is crucial for its identification, purification, and use in synthetic protocols.

Property	Value	Reference
Molecular Weight	114.19 g/mol	[1]
Appearance	Colorless liquid	
Density	0.850 g/mL at 20 °C	[1]
Boiling Point	78 °C at 23 mmHg	[1]
Solubility	Soluble in alcohol, insoluble in water.	[1]
CAS Number	6191-71-5	[1]

Spectroscopic Data:

While specific experimental spectra for (Z)-hept-4-en-1-ol are not detailed in the provided search results, the expected spectral characteristics can be inferred from its structure.

- ¹H NMR: Expected signals would include peaks for the terminal methyl group, allylic and homoallylic protons, the protons on the carbon-carbon double bond (with a characteristic coupling constant for a cis configuration), and the methylene groups adjacent to the hydroxyl group and the double bond, as well as the hydroxyl proton itself.
- ¹³C NMR: The spectrum would show distinct peaks for the seven carbon atoms, with the carbons of the double bond appearing in the alkene region of the spectrum.
- Infrared (IR) Spectroscopy: Key absorption bands would be expected for the O-H stretch of the alcohol (broad, around 3300 cm⁻¹), C-H stretches (below 3000 cm⁻¹), a C=C stretch (around 1650 cm⁻¹), and a C-O stretch (around 1050 cm⁻¹).
- Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 114.
 Common fragmentation patterns for alcohols include the loss of water (M-18) and alphacleavage.



Synthesis and Reactivity

Unsaturated alcohols like (Z)-hept-4-en-1-ol are versatile intermediates in organic synthesis.[1] The presence of both a nucleophilic hydroxyl group and a reactive carbon-carbon double bond allows for a wide range of chemical transformations.

Experimental Protocol: Illustrative Synthesis

A common method for the synthesis of (Z)-alkenols involves the stereoselective reduction of an alkyne. The following is a generalized, illustrative protocol for the synthesis of (Z)-hept-4-en-1-ol from a suitable precursor.

- Starting Material: Hept-4-yn-1-ol.
- Reaction: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is used for the stereoselective hydrogenation of the alkyne to the (Z)-alkene.
- Procedure:
 - Hept-4-yn-1-ol is dissolved in a suitable solvent (e.g., methanol or ethanol).
 - A catalytic amount of Lindlar's catalyst is added to the solution.
 - The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).
 - The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of complete consumption of the starting material and to avoid over-reduction to the alkane.
 - Upon completion, the catalyst is removed by filtration.
 - The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield (Z)-hept-4-en-1-ol.

Applications in Research and Drug Development



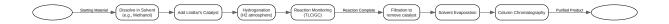
(Z)-hept-4-en-1-ol serves as a valuable building block in the synthesis of more complex molecules. Its utility is primarily as a biochemical reagent for life science research.[2] In the context of drug development, unsaturated alcohols are important structural motifs and intermediates.

Potential Roles:

- Intermediate for Active Pharmaceutical Ingredients (APIs): The hydroxyl group can be functionalized (e.g., through esterification or etherification), and the double bond can undergo various reactions (e.g., epoxidation, dihydroxylation, or metathesis) to build more complex molecular architectures.
- Fragrance and Flavoring Agent: This compound and its derivatives are used in the fragrance and flavor industries.

Visualizations

Diagram 1: Synthetic Workflow for (Z)-hept-4-en-1-ol

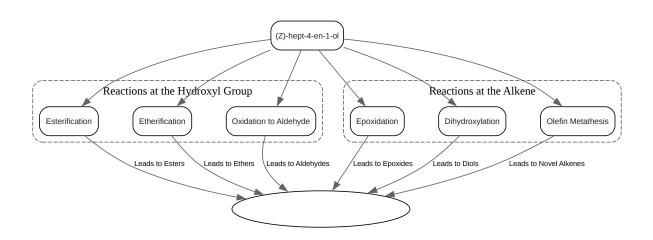


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Caption: A generalized workflow for the synthesis of (Z)-hept-4-en-1-ol.

Diagram 2: Potential Applications in Chemical Synthesis





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Caption: Potential synthetic transformations of (Z)-hept-4-en-1-ol.

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